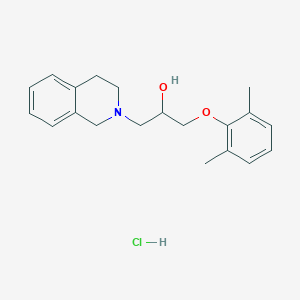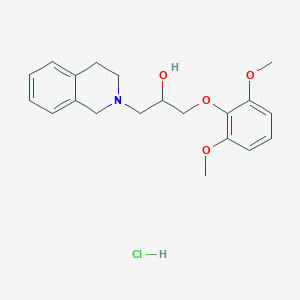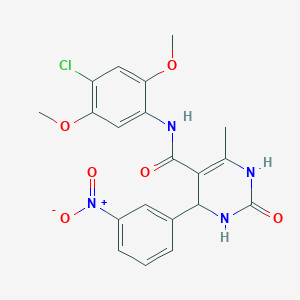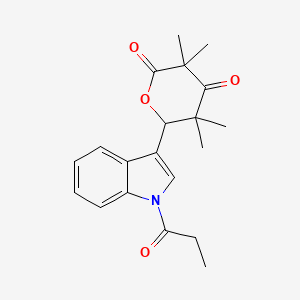![molecular formula C23H23N3O2 B4082377 7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4082377.png)
7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone
Übersicht
Beschreibung
7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a quinazolinone derivative that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antihypertensive effects.
Wirkmechanismus
The mechanism of action of 7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone involves the modulation of various signaling pathways. It has been shown to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammatory cytokines. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, it has been found to activate the p38 MAPK pathway, which plays a role in apoptosis.
Biochemical and Physiological Effects:
7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the expression of COX-2, which is involved in the production of prostaglandins. Additionally, it has been found to induce apoptosis and inhibit angiogenesis in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of inflammation, tumorigenesis, and hypertension. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the study of its effects on other signaling pathways, such as the JAK/STAT and Wnt pathways. Additionally, it may be useful to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines and reducing the expression of cyclooxygenase-2 (COX-2). It also exhibits antitumor activity by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have antihypertensive effects by inhibiting the renin-angiotensin-aldosterone system.
Eigenschaften
IUPAC Name |
7-(4-methoxyphenyl)-2-(2-phenylethylamino)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-28-19-9-7-17(8-10-19)18-13-21-20(22(27)14-18)15-25-23(26-21)24-12-11-16-5-3-2-4-6-16/h2-10,15,18H,11-14H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDUOGHSZVAMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2,4-dimethoxyphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4082296.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-nitrobenzamide](/img/structure/B4082297.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4082312.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4082320.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4082328.png)
![1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]azepane](/img/structure/B4082343.png)

![methyl 6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-oxo-3-chromanecarboxylate](/img/structure/B4082350.png)
![ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4082360.png)



